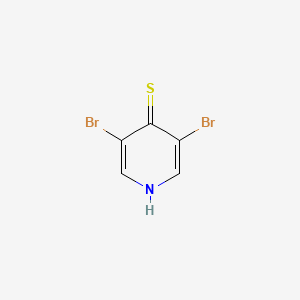
4-Pyridinethiol, 3,5-dibromo-
Overview
Description
“4-Pyridinethiol, 3,5-dibromo-” also known as “3,5-Dibromo-4-pyridinethiol” is a chemical compound with the molecular formula C5H3Br2NS . It has a molecular weight of 268.95700 . The compound is used in various chemical reactions and has potential applications in the field of organic materials .
Molecular Structure Analysis
The molecular structure of “4-Pyridinethiol, 3,5-dibromo-” consists of a pyridine ring with bromine atoms at the 3rd and 5th positions and a thiol group at the 4th position .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, particularly those involving aromatic nucleophilic substitution . It can react with different nucleophiles such as alcohols, amines, and thiols .
Physical And Chemical Properties Analysis
The compound has a density of 2.25g/cm3 and a boiling point of 241.8ºC at 760mmHg . The flash point is 100ºC .
Scientific Research Applications
4-Pyridinethiol, 3,5-dibromo- has a variety of scientific applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as an inhibitor of enzyme activity. It has been used in the synthesis of various organic compounds, such as amides, esters, and nitriles. It has also been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In addition, 4-Pyridinethiol, 3,5-dibromo- has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Mechanism of Action
Target of Action
Mercaptopyridine derivatives, which include 3,5-dibromo-4-mercaptopyridine, are known for their antimicrobial, antifungal, and alkylation properties . They are used as effective ligands in the syntheses of transition metal complexes .
Mode of Action
It’s worth noting that 4-mercaptopyridine has been used to modify a fiber optic plasmonic sensor for mercury ion detection . The modification forms a stable structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg 2+ via multidentate N-bonding .
Biochemical Pathways
It’s worth noting that the compound 3,5-dibromo-4-hydroxybenzoate (dbhb), which shares structural similarities with 3,5-dibromo-4-mercaptopyridine, is known to undergo aerobic and anaerobic reductive dehalogenations .
Result of Action
The related compound 4-mercaptopyridine has been used to detect mercury ions with high sensitivity , suggesting that 3,5-Dibromo-4-mercaptopyridine may have similar capabilities.
Action Environment
The action of 3,5-Dibromo-4-mercaptopyridine can be influenced by environmental factors. For instance, the 4-mercaptopyridine-modified sensor mentioned earlier can detect microscopic physical and chemical reactions on the sensor surface without being disturbed by the external temperature .
Advantages and Limitations for Lab Experiments
The advantages of using 4-Pyridinethiol, 3,5-dibromo- in laboratory experiments include its low cost, low toxicity, and ease of use. It is also a versatile reagent that can be used for a variety of organic synthesis reactions. The main limitation of using 4-Pyridinethiol, 3,5-dibromo- is its instability in the presence of light and air, which can lead to the formation of byproducts.
Future Directions
The future directions for 4-Pyridinethiol, 3,5-dibromo- research include further investigation into its mechanism of action as an inhibitor of enzyme activity and its potential applications in drug design. In addition, research into its use as a catalyst for chemical reactions could lead to the development of more efficient and cost-effective synthetic routes for the production of various organic compounds. Finally, further research into its use as a reagent for organic synthesis could lead to the development of new and improved synthetic routes for the production of complex molecules.
Safety and Hazards
The compound may pose certain health hazards. For instance, it has been found to have an LD50 (lethal dose, 50 percent kill) of 100 mg/kg in mice when administered intraperitoneally . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .
properties
IUPAC Name |
3,5-dibromo-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIPLGAPDGVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213560 | |
| Record name | 4-Pyridinethiol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63905-95-3 | |
| Record name | 4-Pyridinethiol, 3,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinethiol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065808.png)
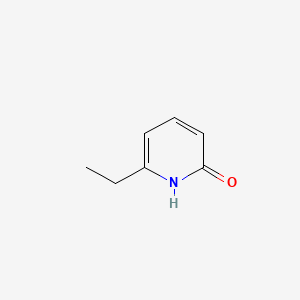


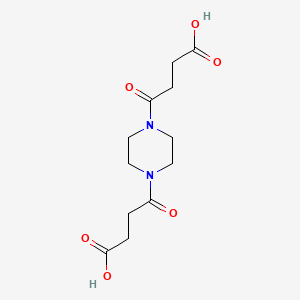
![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)
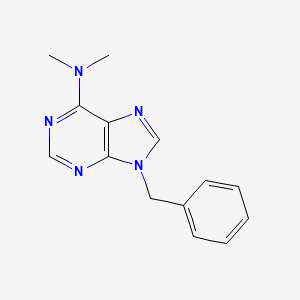
![4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)
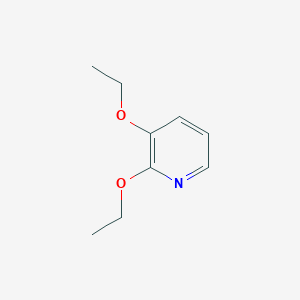
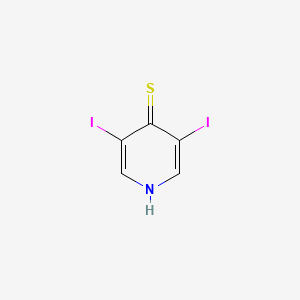

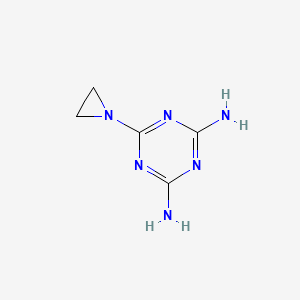
![2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065905.png)
![2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide](/img/structure/B3065915.png)